molecular formula C12H17Cl2N3 B2376922 1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride CAS No. 1423029-50-8

1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride

Cat. No.: B2376922
CAS No.: 1423029-50-8
M. Wt: 274.19
InChI Key: DOKLZMIHZRWEGB-UHFFFAOYSA-N
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Description

1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride is a compound that features an imidazole ring and a phenyl group connected by a propan-2-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The phenylpropan-2-amine chain can then be introduced through a series of substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen and peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenated reagents and catalysts like palladium or nickel are frequently employed.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazolones, while substitution reactions can introduce various functional groups to the phenyl or imidazole rings.

Scientific Research Applications

1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride is unique due to its combination of an imidazole ring and a phenylpropan-2-amine chain, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride, also known by its chemical identifier YGC02950, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H17Cl2N3
  • Molecular Mass : 274.19 g/mol
  • InChI Key : DOKLZMIHZRWEGB-UHFFFAOYSA-N
  • SMILES Notation : NC(Cc1c[nH]cn1)Cc1ccccc1.Cl.Cl

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of its potential as a therapeutic agent. Research indicates that imidazole derivatives, including this compound, exhibit a range of pharmacological effects such as:

  • Antimicrobial Activity : Some studies suggest that imidazole derivatives can exhibit antimicrobial properties against various pathogens.
  • Antidepressant Effects : Similar compounds have shown potential as antidepressants through their action on serotonin reuptake mechanisms.
  • Selective Inhibition of Enzymes : Research indicates that certain imidazole derivatives can selectively inhibit deubiquitinases (DUBs), which are crucial in cellular regulation and cancer biology.

Antimicrobial Activity

A study conducted on imidazole derivatives demonstrated their effectiveness against protozoan infections, particularly Trypanosoma cruzi and Trichomonas vaginalis. The derivative's structure contributed to its lipophilicity and redox potential, which were correlated with observed bioactivity .

Antidepressant Properties

Research into similar imidazole derivatives revealed a unique combination of alpha-2 adrenoreceptor antagonism and serotonin-selective reuptake inhibition. This dual action suggests a promising antidepressant profile for compounds structurally related to this compound .

Selective Deubiquitinase Inhibition

A significant study screened various compounds for their ability to inhibit specific DUBs. The results indicated that several imidazole derivatives showed selective inhibition patterns, which could be leveraged in therapeutic contexts for diseases like cancer .

Case Studies

StudyFocusFindings
Study 1AntimicrobialEffective against T. cruzi and T. vaginalis; structure-lipophilicity relationship established.
Study 2AntidepressantIdentified dual activity (alpha-2 antagonism and serotonin reuptake inhibition).
Study 3DUB InhibitionSelective inhibition observed; potential applications in cancer therapy.

Properties

IUPAC Name

1-(1H-imidazol-5-yl)-3-phenylpropan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c13-11(7-12-8-14-9-15-12)6-10-4-2-1-3-5-10;;/h1-5,8-9,11H,6-7,13H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKLZMIHZRWEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CN=CN2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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